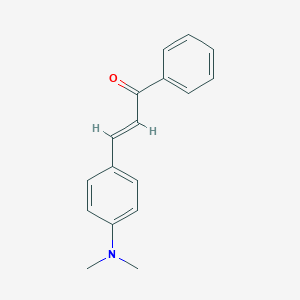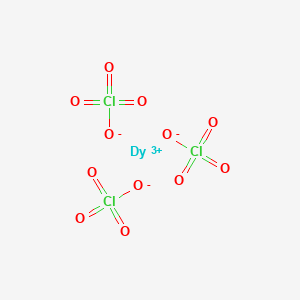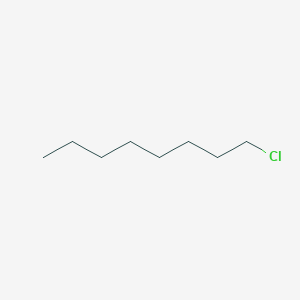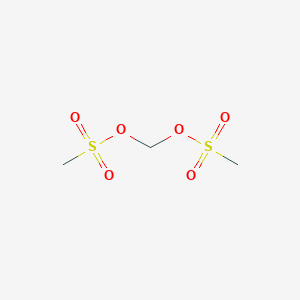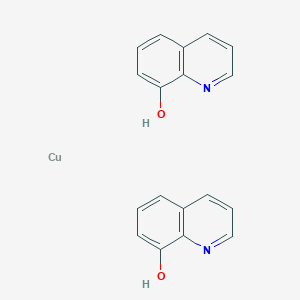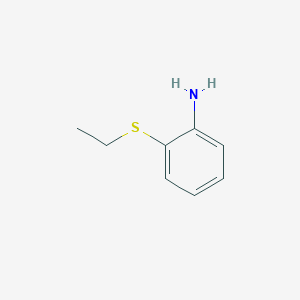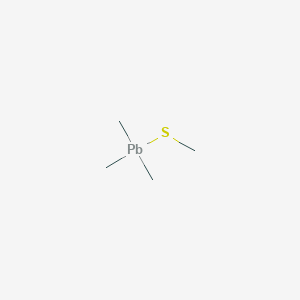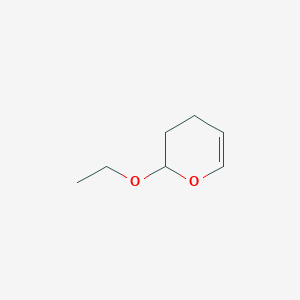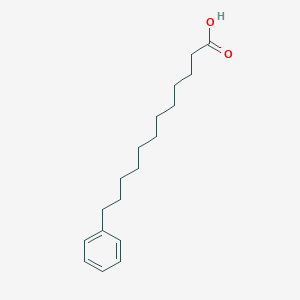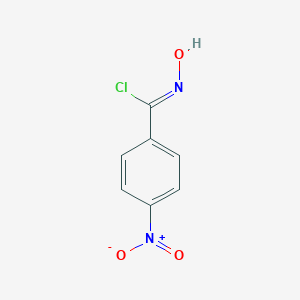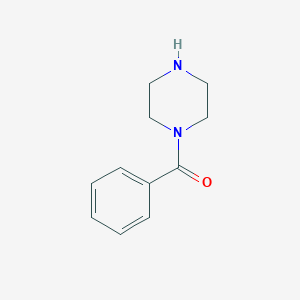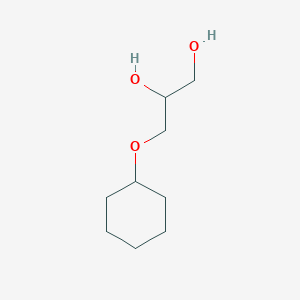
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid, also known as BCCB, is a barbiturate derivative that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder that is soluble in water and ethanol. The compound has a unique structure that makes it attractive for scientific research, and it has been the subject of several studies in recent years.
作用机制
The exact mechanism of action of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. It has been shown to enhance GABAergic neurotransmission and inhibit glutamatergic neurotransmission, which may contribute to its anticonvulsant and neuroprotective effects.
生化和生理效应
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. It has also been shown to reduce seizure activity in animal models of epilepsy.
实验室实验的优点和局限性
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized structure. It has also been shown to have low toxicity in animal models. However, one limitation of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid is that it has poor solubility in aqueous solutions, which may make it difficult to use in some experiments.
未来方向
There are several potential future directions for research on 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential as a treatment for epilepsy and other seizure disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid and its effects on neurotransmitter systems in the brain.
合成方法
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-hydroxycyclohexanone with diethyl malonate to form a diethyl 4-(4-hydroxycyclohexyl)-2,6-dioxoheptanedioate intermediate. This intermediate is then reacted with butylamine and urea to form 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid.
科学研究应用
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid has been studied for its potential therapeutic applications in several areas, including neuroprotection, anticonvulsant activity, and anti-inflammatory effects. It has also been investigated for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
属性
CAS 编号 |
1031-90-9 |
|---|---|
产品名称 |
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid |
分子式 |
C14H22N2O4 |
分子量 |
282.34 g/mol |
IUPAC 名称 |
5-butyl-1-(4-hydroxycyclohexyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H22N2O4/c1-2-3-4-11-12(18)15-14(20)16(13(11)19)9-5-7-10(17)8-6-9/h9-11,17H,2-8H2,1H3,(H,15,18,20) |
InChI 键 |
IVELJTFCCSNMJA-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
规范 SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
同义词 |
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



